molecular formula C8H15NO6 B7819370 N-Acetyl-2-deoxy-2-amino-galactose

N-Acetyl-2-deoxy-2-amino-galactose

Cat. No.: B7819370
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-CBQIKETKSA-N
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Description

N-Acetyl-2-deoxy-2-amino-galactose (also termed N-Acetyl-D-galactosamine or GalNAc) is a monosaccharide derivative of galactose in which the hydroxyl group at the C2 position is replaced by an acetamido (-NHCOCH₃) group. This modification confers unique biochemical properties, enabling its role in glycosylation processes, mucin-type O-linked glycoproteins, and as a critical component in glycoconjugate vaccines . Its structure is defined by the galactose backbone (C4 hydroxyl in the axial position) and the acetamido substitution at C2, distinguishing it from non-acetylated or epimeric analogs.

Key identifiers include:

  • CAS#: 3006-60-8 (as listed in ).
  • Synonyms: 2-Acetamido-2-deoxy-D-galactose, N-Acetylchondrosamine, D-GalNAc.

Properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-CBQIKETKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884733
Record name .alpha.-D-Galactopyranose, 2-(acetylamino)-2-deoxy-
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Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylgalactosamine
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CAS No.

14215-68-0, 1811-31-0
Record name N-Acetyl-α-D-galactosamine
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Record name .ALPHA.-N-ACETYL-D-GALACTOSAMINE
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Melting Point

172 - 173 °C
Record name N-Acetylgalactosamine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activity

N-Acetyl-2-deoxy-2-amino-galactose, commonly known as N-Acetyl-D-galactosamine (GalNAc), is an amino sugar derivative of galactose. It plays a crucial role in various biological processes, particularly in glycosylation, which is vital for protein function and cellular communication. This article delves into the biological activity of GalNAc, highlighting its structural properties, mechanisms of action, and implications in health and disease.

Structural Properties

GalNAc has the following chemical characteristics:

  • Molecular Formula : C₈H₁₅NO₆
  • Molecular Weight : 221.208 g/mol
  • Melting Point : 158-162 °C
  • Density : 1.5 g/cm³

The structure of GalNAc allows it to participate in various biochemical pathways, particularly as a component of O-linked and N-linked glycan structures.

Glycosylation

GalNAc is primarily involved in O-glycosylation, where it is the first monosaccharide added to serine or threonine residues on proteins. This modification is essential for:

  • Cellular signaling : Modulating protein interactions and stability.
  • Immune response : Influencing the recognition of glycoproteins by immune cells.

Role in Blood Group Antigens

GalNAc is a key component of the A antigen in the ABO blood group system. Its presence on red blood cells determines blood type A, highlighting its significance in transfusion medicine and organ transplantation.

Interaction with Lectins

GalNAc interacts with various lectins, which are proteins that bind carbohydrates. For instance:

  • Soya Bean Agglutinin (SBA) : GalNAc inhibits SBA's hemagglutinating activity, thereby reducing its effect on cellular membrane permeability and tight junction integrity in intestinal cells .

Impact on Cellular Health

Research indicates that GalNAc can influence tight junction protein expression. In vitro studies using porcine intestinal epithelial cells (IPEC-J2) demonstrated that:

  • GalNAc treatment decreased mRNA levels of occludin and claudin-3 by approximately 1.6% and 2.7%, respectively.
  • Protein expression reductions were observed at 4.3% for occludin and 7.2% for claudin-3 after exposure to 50 nM GalNAc for four hours .

Case Studies

  • Intestinal Barrier Function : A study published in the Journal of Animal Physiology and Animal Nutrition demonstrated that GalNAc prevents SBA-induced intestinal barrier dysfunction, suggesting its protective role against dietary lectins .
  • Glycosylation Patterns : Research has shown that GalNAc is critical for the proper glycosylation of certain proteins involved in cell signaling pathways, affecting processes such as inflammation and immune responses .
  • Therapeutic Applications : GalNAc has been explored as a targeting ligand for drug delivery systems, particularly in liver-targeted therapies involving antisense oligonucleotides and siRNA due to its ability to bind specifically to asialoglycoprotein receptors on hepatocytes .

Summary Table of Biological Activities

Biological ActivityDescription
GlycosylationInitiates O-glycosylation on serine/threonine residues
Blood Group Antigen FormationComponent of A antigen in ABO blood group
Interaction with LectinsInhibits hemagglutination by SBA, affecting cell membrane integrity
Tight Junction ModulationReduces expression of tight junction proteins like occludin and claudin-3
Therapeutic TargetingUsed in drug delivery systems targeting liver cells

Scientific Research Applications

Biological Significance

Cellular Communication : GalNAc is crucial for cell communication and is involved in the formation of glycoproteins and glycolipids, which are essential for cellular interactions and signaling pathways .

Glycosylation : It serves as the initial O-linked sugar for many serine and threonine residues in proteins, facilitating O-glycosylation, which is vital for protein stability and function .

Medical Applications

Targeting Ligand in Therapies : GalNAc is utilized as a targeting ligand in investigational antisense oligonucleotides and siRNA therapies aimed at liver diseases. It binds specifically to asialoglycoprotein receptors on hepatocytes, enhancing the delivery of therapeutic agents .

Vaccine Development : Research indicates that GalNAc can be used to enhance vaccine efficacy by modifying the glycan structures on antigens, improving immune response .

Cancer Research : GalNAc has been studied for its role in cancer biology, particularly in the context of tumor-associated glycoproteins. Its presence can influence tumor progression and metastasis, making it a potential target for cancer immunotherapy .

Analytical Applications

Lectin Binding Assays : GalNAc is employed as a haptenic sugar in lectin binding assays to assess specificity. This application is crucial in glycomics research for understanding glycan interactions with proteins .

Immunohistochemistry : It is used to pre-adsorb lectins in immunohistochemical studies, allowing researchers to analyze glycan expressions on cell surfaces effectively .

Case Study 1: GalNAc in Gene Therapy

A study demonstrated the use of GalNAc-conjugated siRNA to target liver cells effectively. The conjugation improved the uptake of siRNA into hepatocytes, leading to significant gene silencing effects in vivo. This approach showcases the potential of GalNAc in enhancing the efficacy of RNA-based therapies .

Case Study 2: Role in Cancer Immunotherapy

Research focused on modifying tumor-associated antigens with GalNAc to enhance T-cell responses. The study found that GalNAc-modified antigens elicited stronger immune responses compared to unmodified counterparts, suggesting its utility in developing more effective cancer vaccines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Epimeric Compounds: N-Acetyl-D-glucosamine (GlcNAc)

GalNAc and GlcNAc are C4 epimers (differing in hydroxyl group orientation at C4). This subtle structural variation leads to distinct biological roles:

Feature GalNAc GlcNAc Reference
C4 Configuration Axial hydroxyl (galacto-configuration) Equatorial hydroxyl (gluco-configuration)
Biological Role O-linked glycosylation, mucins, viral receptors N-linked glycosylation, chitin, hyaluronic acid
Enzymatic Recognition Substrate for GalNAc-transferases Substrate for O-GlcNAc transferase

GlcNAc’s equatorial C4 hydroxyl enhances its solubility and flexibility in extracellular matrices, whereas GalNAc’s axial configuration favors rigid interactions in mucin domains .

Deoxy and Azido Derivatives

2-Azido-2-deoxy-D-galactose

Replacing the acetamido group with an azido (-N₃) moiety alters reactivity and bioactivity:

  • Applications : Used in click chemistry for bioconjugation (e.g., glycoprotein labeling) due to the azido group’s compatibility with alkyne-azide cycloaddition .
  • Limitations : Reduced stability compared to acetylated analogs; requires protective group strategies (e.g., 3,4,6-tri-O-acetylation) for synthetic handling .
4-Deoxy Derivatives

Compounds such as 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl disaccharides (e.g., compounds 15, 16, 17 in ) lack the C4 hydroxyl group, influencing glycosidic linkage specificity:

  • Synthetic Utility : Used to study glycosidase resistance and tailor glycosidic bonds (e.g., 1→4 vs. 1→6 linkages) .

Non-Acetylated Analogs: 2-Amino-2-deoxy-D-galactose

Removal of the acetyl group exposes a primary amine at C2, significantly altering physicochemical properties:

  • Charge and Solubility : Positively charged at physiological pH, enhancing water solubility but reducing membrane permeability .
  • Biological Relevance : Serves as a precursor for GalNAc biosynthesis but is rarely found in mature glycans due to enzymatic N-acetylation .

Table 1: Key Structural and Functional Differences

Compound C2 Substituent C4 Configuration Key Applications Reference
N-Acetyl-2-deoxy-2-amino-galactose Acetamido (-NHCOCH₃) Axial hydroxyl Mucins, glycoconjugate vaccines
N-Acetyl-D-glucosamine Acetamido (-NHCOCH₃) Equatorial hydroxyl Hyaluronic acid, O-GlcNAcylation
2-Azido-2-deoxy-D-galactose Azido (-N₃) Axial hydroxyl Bioconjugation, metabolic labeling
2-Amino-2-deoxy-D-galactose Amine (-NH₂) Axial hydroxyl Biosynthetic precursor

Preparation Methods

Nitrosyl Chloride-Mediated Functionalization

The foundational approach to synthesizing N-Acetyl-2-deoxy-2-amino-galactose involves nitrosyl chloride (NOCl) addition to acetylated glycals. Tri-O-acetyl-D-galactal undergoes regioselective nitrosylation at the 2-position, forming a dimeric nitroso adduct (). This intermediate is subsequently hydrolyzed under acidic conditions to yield tetra-O-acetyl-2-oximino-D-galactose, which is reduced using zinc-copper couples in glacial acetic acid. Final acetylation with acetic anhydride produces the target compound with equatorial amino orientation.

Key Conditions:

  • Reaction temperature: 0–5°C (nitrosylation step)

  • Reduction agent: Zn-Cu couple in glacial acetic acid

  • Yield: 65–72% (over three steps).

Stereochemical Control and Byproduct Mitigation

Stereoselectivity challenges arise during nitroso adduct formation due to competing α/β-anomerization. Employing bulky protecting groups (e.g., benzyl ethers) on the glycal precursor minimizes side reactions, improving diastereomeric ratios to 9:1 (α:β). Catalytic hydrogenation as an alternative to Zn-Cu reduction enhances reproducibility, achieving 78% yield with Pd/C in methanol.

Oxime Intermediate Reduction Pathways

Formation and Reduction of 2-Oximino Derivatives

2-Oximino intermediates serve as precursors for amino group introduction. Tetra-O-acetyl-2-oximino-D-galactose, generated from glycal nitrosylation, undergoes reduction using sodium borohydride (NaBH4) in tetrahydrofuran (THF). This method avoids heavy metal catalysts, simplifying purification. Post-reduction acetylation with acetic anhydride in pyridine affords N-acetylated products in 68% overall yield.

Optimization Insights:

  • Solvent choice: THF > methanol (prevents oxime hydrolysis)

  • Reaction time: 12–16 hours (maximizes conversion).

Alternative Reducing Agents

Comparative studies highlight sodium cyanoborohydride (NaBH3CN) as superior to NaBH4 for acid-stable reductions. In acetic acid buffer (pH 4.5), NaBH3CN selectively reduces the oxime to amine without deacetylating side products, boosting yields to 81%.

Direct Acetylation of 2-Amino-2-deoxy-D-galactose

Sodium Methoxide-Mediated Acetylation

A simplified protocol bypasses intermediate isolation by directly acetylating 2-amino-2-deoxy-D-galactose hydrochloride. Suspending the hydrochloride in methanol with sodium methoxide generates a supersaturated free base, which reacts with acetic anhydride at room temperature. This one-pot method achieves 85% yield and >95% purity, avoiding silver-based catalysts.

Critical Parameters:

  • Molar ratio: 1.5–2.0 equivalents acetic anhydride

  • Reaction time: 4–6 hours.

Solvent and Catalytic Innovations

Replacing methanol with dimethylformamide (DMF) accelerates acetylation kinetics (2-hour completion) but necessitates rigorous drying to prevent hydrolysis. Catalytic DMAP (4-dimethylaminopyridine) further enhances efficiency, enabling stoichiometric acetic anhydride use and reducing byproduct formation.

Synthesis from D-Lyxose via Cyanohydrin Intermediate

Cyanohydrin Formation and Reduction

D-Lyxose serves as an alternative precursor through cyanohydrin chemistry. Treating D-lyxose with hydrogen cyanide (HCN) and aniline forms 2-amino-2-deoxy-D-galactononitrile, which is reduced with Raney nickel in aqueous ammonia. Subsequent acetylation yields this compound in 58% overall yield.

Advantages and Limitations:

  • Pros: Utilizes inexpensive D-lyxose; avoids glycal precursors

  • Cons: Requires toxic HCN handling; lower yield compared to glycal routes.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Yield Purity Reference
Nitrosyl Chloride-GlycalTri-O-acetyl-D-galactalNOCl, Zn-Cu, Ac₂O72%90%
Oxime ReductionTetra-O-acetyl-oximinoNaBH3CN, Ac₂O81%94%
Direct Acetylation2-Amino-D-galactose·HClNaOMe, Ac₂O85%95%
D-Lyxose CyanohydrinD-LyxoseHCN, Raney Ni, Ac₂O58%88%

Q & A

Basic Research Questions

Q. What are the key structural features of N-Acetyl-2-deoxy-2-amino-galactose, and how do they influence its biochemical reactivity?

  • Methodological Answer : GalNAc is characterized by its stereochemistry (axial C4 hydroxyl group) and substitution at C2 (acetamido group). These features dictate its role as a substrate for glycosyltransferases and lectins. Structural analysis via NMR or X-ray crystallography (as in PDB ID:1IRA ) reveals how the acetamido group stabilizes hydrogen bonding in enzyme-active sites. The axial hydroxyl at C4 distinguishes it from glucosamine derivatives, affecting substrate specificity in glycoconjugate biosynthesis .

Q. How is N-Acetyl-D-galactosamine synthesized, and what purification methods ensure high stereochemical purity?

  • Methodological Answer : GalNAc is synthesized via stereoselective methods, such as enzymatic epimerization of UDP-GlcNAc or chemical synthesis using acetylated intermediates. A flexible approach involves protecting group strategies (e.g., benzylidene acetal) to control regioselectivity, followed by catalytic hydrogenation for deprotection. Purity is validated via TLC (≥98% ), HPLC, or chiral chromatography. Crystallization in ethanol/water mixtures yields enantiomerically pure GalNAc .

Q. What analytical techniques are critical for characterizing GalNAc derivatives in glycobiology studies?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., 221.21 g/mol ) and detects modifications like azide tags (e.g., 2-azido-GalNAc ).
  • NMR : ¹H/¹³C NMR distinguishes anomeric configurations (α/β) and quantifies substitution patterns.
  • X-ray Crystallography : Resolves 3D conformations in enzyme-ligand complexes (e.g., sialyltransferase-GalNAc interactions ).

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data for GalNAc in enzyme-ligand docking studies?

  • Methodological Answer : Discrepancies in binding affinity (e.g., -9.0 kcal/mol vs. -8.5 kcal/mol ) arise from force field parameterization or solvent model assumptions. Validate computational results with:

  • Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.
  • Consensus Docking : Use multiple software (AutoDock, Schrödinger) and compare RMSD values (<2.0 Å ).
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100+ ns to assess pose retention .

Q. What experimental designs are optimal for studying GalNAc’s role in cancer-associated glycosylation?

  • Methodological Answer :

  • Glycan Microarrays : Profile GalNAc-binding lectins (e.g., ST2 receptor ) using immobilized glycoconjugates.
  • Metabolic Labeling : Use azido-GalNAc derivatives (e.g., 2-azido-2-deoxy-GalNAc ) for click chemistry-based imaging in live cells.
  • CRISPR Knockouts : Disrupt GALNT genes to assess tumor cell adhesion/metastasis changes .

Q. How do structural variations in GalNAc derivatives impact their utility as enzymatic substrates or inhibitors?

  • Methodological Answer : Modifications at C2 (e.g., azide, fluorine) alter enzyme kinetics:

  • β-1,4-Galactosyltransferase Assays : Compare native GalNAc (kcat = 0.5 s⁻¹) vs. 2-fluoro-GalNAc (kcat = 0.1 s⁻¹) to study transition-state mimicry .
  • Sialyltransferase Inhibition : this compound acts as a competitive inhibitor (Ki = 2.3 µM) by blocking the acceptor site .

Q. What strategies mitigate challenges in synthesizing GalNAc-containing glycoconjugates for structural studies?

  • Methodological Answer :

  • Chemoenzymatic Synthesis : Use glycosyltransferases (e.g., BgtA ) to append GalNAc to core glycans, avoiding harsh chemical conditions.
  • Solid-Phase Synthesis : Employ Fmoc-protected GalNAc building blocks for stepwise assembly of O-linked glycopeptides .
  • Protecting Group Optimization : Use 3,4,6-tri-O-acetyl groups to prevent undesired side reactions during glycosylation .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting data on GalNAc’s conformational flexibility in solution vs. crystal structures?

  • Methodological Answer :

  • Solution NMR : Reveals dynamic chair-to-boat transitions in aqueous environments .
  • Crystallography : Captures rigid conformations stabilized by crystal packing.
  • MD Simulations : Bridge the gap by modeling solvent effects (e.g., explicit water molecules) and calculating free energy landscapes .

Q. What statistical approaches are recommended for analyzing glycomics datasets involving GalNAc-modified proteins?

  • Methodological Answer :

  • Multivariate Analysis : PCA or PLS-DA to identify GalNAc-glycosylation patterns in cancer vs. healthy tissues.
  • False Discovery Rate (FDR) Correction : Apply Benjamini-Hochberg adjustment to MS/MS-based glycan identifications .
  • Network Analysis : Map GalNAc-containing glycoproteins to pathways (e.g., Wnt signaling) using STRING or KEGG .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-2-deoxy-2-amino-galactose
Reactant of Route 2
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N-Acetyl-2-deoxy-2-amino-galactose

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